

Efficacy comparison of 2-Butyl-1,3-benzoxazol-6-amine analogues

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Compound of Interest

Compound Name: 2-Butyl-1,3-benzoxazol-6-amine

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A Comparative Efficacy Analysis of 2-Substituted Benzoxazole Analogues

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of various 2-substituted benzoxazole analogues, with a focus on their anticancer and antimicrobial properties. The information is compiled from preclinical studies and is intended to guide further research and development in this promising area.

Anticancer Activity of 2-Aryl Benzoxazole Derivatives

A series of novel benzoxazole derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. The following data summarizes the in vitro cytotoxicity of selected compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀, μ M) of 2-Aryl Benzoxazole Analogues against Human Cancer Cell Lines

Compound ID	2-Aryl Substituent	HT-29 (Colon) IC50 (μM)	MCF7 (Breast) IC50 (μM)	A549 (Lung) IC50 (μM)	HepG2 (Liver) IC50 (μM)	C6 (Brain) IC50 (μM)
3m	4-(4-methylpiperazin-1-yl)phenyl	>50	1.13 ± 0.12	1.98 ± 0.15	1.65 ± 0.11	2.34 ± 0.21
3n	4-(4-ethylpiperazin-1-yl)phenyl	>50	1.21 ± 0.14	2.11 ± 0.18	1.78 ± 0.13	2.56 ± 0.25
Doxorubicin	(Standard)	0.98 ± 0.08	0.87 ± 0.07	1.05 ± 0.09	1.12 ± 0.10	1.34 ± 0.12

Data adapted from a study on Phortress analogues, where the benzothiazole core was replaced with a benzoxazole ring system.[\[1\]](#)

Structure-Activity Relationship Insights:

The data suggests that the introduction of a piperazino group at the para position of the 2-phenyl ring confers potent anticancer activity, particularly against MCF7, A549, HepG2, and C6 cell lines. The activity is comparable to the standard chemotherapeutic agent, Doxorubicin.

Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives

Benzoxazole derivatives have also been extensively studied for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-substituted benzoxazoles against various bacterial and fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of 2-Substituted Benzoxazole Analogues

Compound ID	2-Substituent	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans
5c	2-(4-Chlorophenyl)	>100	3.12	>100	12.5	50
5e	2-(2,4-Dichlorophenyl)	25	3.12	50	6.25	>100
6a	2-(Phenyl)	50	6.25	100	6.25	>100
6e	2-(4-Nitrophenyl)	25	6.25	50	6.25	>100
Ampicillin	(Standard)	1.56	0.78	3.12	>100	-
Fluconazole	(Standard)	-	-	-	-	6.25

Data represents a selection of 2,5-disubstituted benzoxazoles and benzimidazoles, highlighting the antimicrobial potential of the benzoxazole scaffold.[\[2\]](#)

Structure-Activity Relationship Insights:

The antimicrobial activity is significantly influenced by the nature and position of the substituent on the 2-phenyl ring. Electron-withdrawing groups, such as chloro and nitro, appear to enhance the antibacterial activity, particularly against *P. aeruginosa*.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized benzoxazole derivatives on various cancer cell lines.[\[1\]](#)[\[3\]](#)

Materials:

- Synthesized benzoxazole derivatives
- Human cancer cell lines (e.g., HT-29, MCF7, A549, HepG2, C6)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compounds in the culture medium.
- After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of the benzoxazole derivatives that inhibits the visible growth of microorganisms.^{[4][5]}

Materials:

- Synthesized benzoxazole derivatives
- Bacterial and fungal strains (e.g., *S. aureus*, *B. subtilis*, *E. coli*, *P. aeruginosa*, *C. albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
- Sterile 96-well microtiter plates
- Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
- Microplate reader or visual inspection

Procedure:

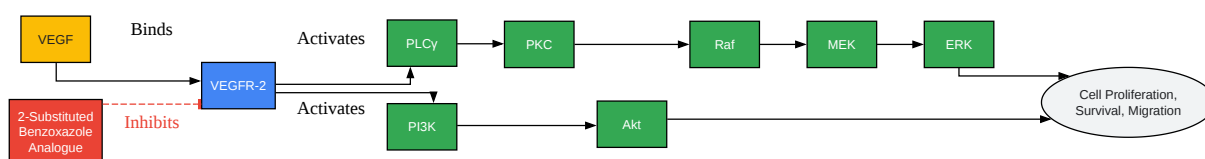
- Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
- Inoculate each well with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

VEGFR-2 Inhibition in Cancer

Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

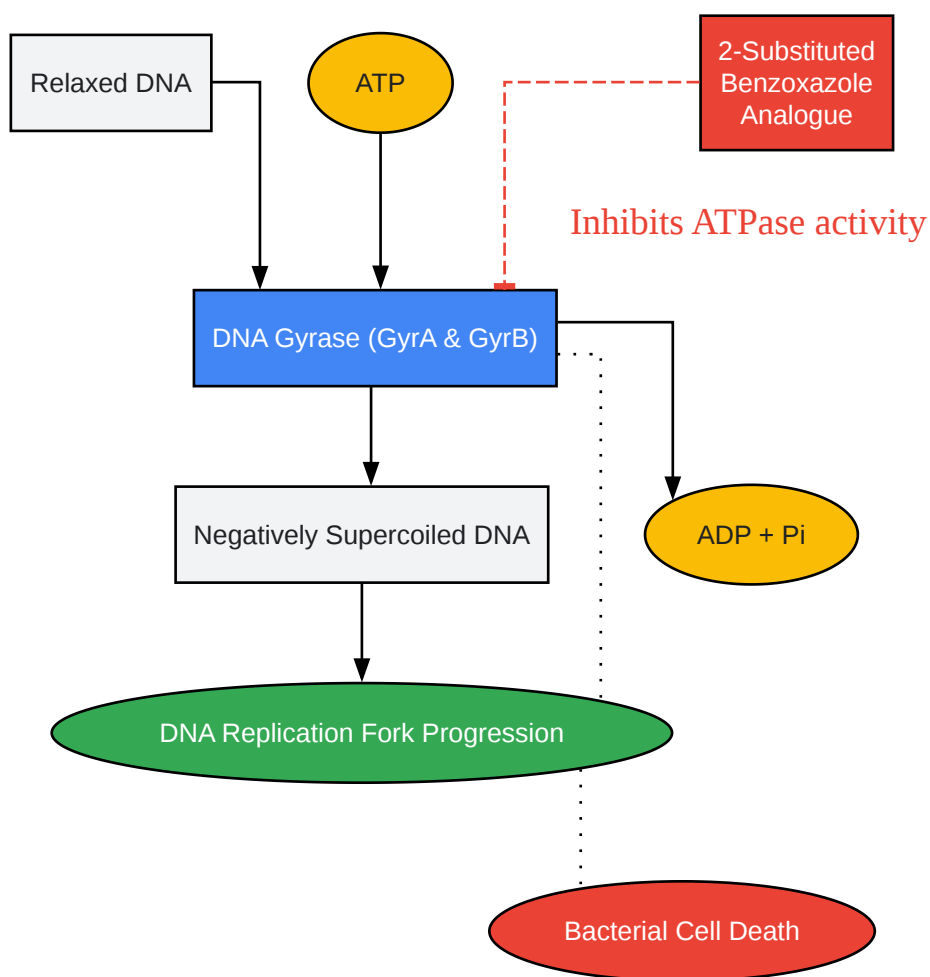


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Caption: VEGFR-2 signaling pathway and its inhibition by 2-substituted benzoxazole analogues.

DNA Gyrase Inhibition in Bacteria

The antibacterial activity of some benzoxazole derivatives is linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[2]



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